molecular formula C20H14ClFN4O2 B2639891 2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 953244-98-9

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B2639891
CAS No.: 953244-98-9
M. Wt: 396.81
InChI Key: MSWFYRZEXCJQBJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boronic acid derivatives to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyridazine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds within the imidazo[1,2-b]pyridazine class may exhibit inhibitory activity against kinases that are crucial for tumor growth and proliferation.

1. Antitumor Activity

Studies have shown that derivatives of imidazo[1,2-b]pyridazines can inhibit cancer cell proliferation. For instance, a series of related compounds were evaluated for their ability to bind to amyloid plaques and exhibited promising antitumor properties in vitro against various cancer cell lines such as A549 and HCC827 .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA5496.26 ± 0.33Inhibition of cell proliferation
Compound BHCC82720.46 ± 8.63Induction of apoptosis
2-chloro-N-(...)NCI-H358TBDTBD

2. Kinase Inhibition

The compound is speculated to act as a multi-kinase inhibitor, similar to other imidazo derivatives that have shown inhibitory effects on kinases such as PDGFRα and FGFR . The inhibition of these kinases is critical in the context of cancer therapy, as they are often implicated in tumorigenesis.

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
PDGFRα1.1
FGFRTBD
VEGFRTBD

Case Studies

  • In Vitro Studies : A study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives demonstrated that certain modifications led to enhanced binding affinity to cancer cell lines . The results indicated that structural variations significantly influenced biological activity.
  • In Vivo Models : Further research is needed to evaluate the efficacy of 2-chloro-N-(...) in vivo. Preliminary data suggest that compounds with similar structures have shown promise in animal models for inhibiting tumor growth .

Properties

IUPAC Name

2-chloro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-28-19-9-8-18-23-17(11-26(18)25-19)12-6-7-15(22)16(10-12)24-20(27)13-4-2-3-5-14(13)21/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWFYRZEXCJQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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